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Elvitegravir-Containing Regimens: A Meta-
Analysis of Clinical Outcomes

A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of
elvitegravir-containing single-tablet regimens for the treatment of HIV-1 infection. These
regimens, which include both elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate
(E/C/FITDF) and elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide (E/C/F/TAF), have
demonstrated high rates of virologic suppression in treatment-naive and treatment-experienced
patients. This guide provides a detailed comparison of these regimens with alternative
antiretroviral therapies, supported by experimental data from key studies.

Efficacy Outcomes

Elvitegravir-based regimens have consistently shown non-inferiority and, in some cases,
superiority in achieving virologic suppression (HIV-1 RNA <50 copies/mL) compared to other
recommended first-line treatments.

A network meta-analysis of 17 randomized controlled trials (RCTs) involving 12,620 patients
found no statistically significant differences in viral suppression rates at 48 weeks between
integrase inhibitor (INSTI)-based regimens, including elvitegravir, and non-nucleoside reverse
transcriptase inhibitor (NNRTI)-based or protease inhibitor (Pl)-based regimens[1]. Similarly, a
systematic review and meta-analysis of 48 studies concluded that in therapy-naive patients,
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INSTI-based regimens, such as those containing elvitegravir, had favorable odds ratios for
achieving virologic suppression[2].

Specifically, in two Phase 3, double-blind trials (Studies 104 and 111), E/C/F/TAF was non-
inferior to E/C/F/TDF in treatment-naive adults, with high rates of virologic success at week
48[3]. In a sub-analysis of these studies in Asian participants, those receiving E/C/F/ITAF
achieved 93% virologic suppression at week 144, compared to 88% for those on E/C/F/TDF[4].

For treatment-experienced patients, switching to an elvitegravir-containing regimen has also
proven effective. In Study 109, virologically suppressed patients who switched to E/C/F/TAF
from various regimens maintained high rates of virologic suppression[4][5]. Another study in
HIV/HBV-coinfected patients who switched to E/C/F/TAF showed that 94.2% maintained HIV
RNA <50 copies/mL at week 48[6].

Table 1: Virologic Suppression Rates in Treatment-Naive
Patients

Week 48 Week 48
Virologic Virologic
. Success Comparat Success
Study Regimen N
(<50 or (<50
copies/m copies/m
L) L)
Studies
104 & 111
) E/C/FITAF 866 92% E/C/FITDF 867 90%
(Combined
)3
GS-236- Efavirenz/F
E/C/FITDF 348 88% 352 84%
0102[7] TC/ITDF
Atazanavir/
GS-236-
E/C/FITDF 353 90% r+ 355 87%
0103[8]
FTC/TDF
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Table 2: Virologic Suppression Rates in Treatment-

Experienced (Switch) Patients

Week 48 Week 48
. . Comparat . .
. Virologic Virologic
Regimen or
) Success . Success
Study Switched N (Continue N
(<50 (<50
To . d .
copies/m . copies/m
Regimen)
L) L)
Study FTC/TDF +
E/C/FITAF 959 97% ) 477 93%
109[3][5] third agent
Pl +
STRATEG _ _
E/C/FITDF 293 94% ritonavir + 140 88%
Y-PI[7]
FTC/TDF
STRATEG NNRTI +
E/C/FITDF 291 93% 143 88%
Y-NNRTI[7] FTC/TDF
HIV/IHBV Maintained
) TDF-based .
Co-infected E/C/FITAF 241 94.2% ] N/A suppressio
regimen
Study[6] n

Safety and Tolerability

The safety profile of elvitegravir-containing regimens is well-characterized, with notable

improvements in renal and bone safety observed with the tenofovir alafenamide (TAF)

formulation compared to the tenofovir disoproxil fumarate (TDF) formulation.

In a combined analysis of Studies 104 and 111, patients receiving E/C/F/TAF had a smaller

decrease in estimated glomerular filtration rate (eGFR) and significantly less impact on bone
mineral density (BMD) at the hip and spine compared to those on E/C/F/TDF[3]. A review of

Phase Il and Il trials confirmed that virologic suppression was similar between E/C/F/TAF and

TDF-containing groups, but the TAF regimen was associated with significantly reduced bone

and renal side effects[9].

The most common adverse events reported with elvitegravir-containing regimens include

diarrhea, nausea, and headache[9][10]. A network meta-analysis found no significant

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK409845/
https://www.ncbi.nlm.nih.gov/books/NBK409836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048004/
https://pubmed.ncbi.nlm.nih.gov/33273214/
https://www.benchchem.com/product/b1684570?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK409845/
https://pubmed.ncbi.nlm.nih.gov/28558493/
https://www.benchchem.com/product/b1684570?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28558493/
https://www.ncbi.nlm.nih.gov/books/NBK547911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

differences in overall or severe adverse events between INSTI-based regimens and other
antiretroviral classes[1].

Table 3: Key Safety Outcomes (Changes from Baseline
at Week 48)

Mean Change Mean Change
. . Mean Change . .
Study Regimen in eGFR L in Spine BMD
. in Hip BMD (%)
(mL/min) (%)
Studies 104 &
111 (Combined) E/C/FITAF -6.6 -0.66 -1.30
[3]
E/C/FITDF -11.2 -2.83 -2.86
Study 109
) E/C/FITAF +1.6 +1.04 +1.47
(Switch)[3]
Continued TDF-
-1.7 -0.12 -0.15

based

Experimental Protocols

The clinical trials referenced in this guide were multi-center, randomized, controlled studies.
The primary efficacy outcome was typically the proportion of patients with HIV-1 RNA levels
below 50 copies/mL at week 48, as determined by the FDA-defined snapshot algorithm[5][11].

Inclusion Criteria for Pivotal Trials (General):

Patient Population: HIV-1 infected adults (=18 years)[5].

Treatment Status: Either antiretroviral treatment-naive with HIV-1 RNA >1,000 copies/mL or

virologically suppressed on a stable antiretroviral regimen for at least 6 months[5].

Renal Function: Estimated glomerular filtration rate (eGFR) typically 250 mL/min[5].

Genotypic Sensitivity: No known resistance to the components of the study drugs[5][11].
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Methodology for Virologic Assessment: Plasma HIV-1 RNA levels were measured at screening,
baseline, and specified follow-up visits (e.g., weeks 4, 8, 12, 24, 36, 48). The primary analysis
utilized the FDA snapshot algorithm, where patients with missing data or who discontinued the

study for any reason were counted as failures.

Logical Relationships in Clinical Trial Design

The following diagram illustrates the general design of the comparative clinical trials for
elvitegravir-containing regimens in treatment-naive patients.
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Caption: Workflow of pivotal clinical trials for elvitegravir regimens.

Signaling Pathway Considerations

Elvitegravir is an integrase strand transfer inhibitor (INSTI). It works by binding to the active
site of the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's
genome. This is a critical step in the HIV replication cycle. Cobicistat is a pharmacokinetic
enhancer that inhibits the cytochrome P450 3A (CYP3A) enzyme system, thereby "boosting”
the levels of elvitegravir in the blood and allowing for once-daily dosing[10]. Emtricitabine and
tenofovir (either as TDF or TAF) are nucleoside/nucleotide reverse transcriptase inhibitors
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(NRTISs) that inhibit the reverse transcriptase enzyme, another key component of the viral

replication machinery.
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Caption: Mechanism of action for elvitegravir-containing regimens.

In conclusion, meta-analyses of extensive clinical trial data support the use of elvitegravir-

containing regimens as effective and generally well-tolerated options for the treatment of HIV-1.
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The E/C/FITAF formulation, in particular, offers significant advantages in terms of renal and
bone safety compared to its TDF-based predecessor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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